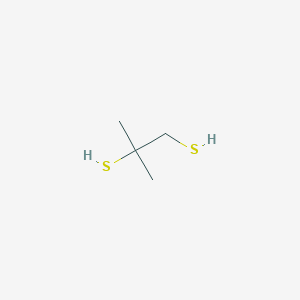
2-Methylpropane-1,2-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropane-1,2-dithiol is an organic compound with the molecular formula C₄H₁₀S₂. It is a dithiol, meaning it contains two thiol (–SH) groups. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane-1,2-diol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired dithiol .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield. Techniques such as distillation and recrystallization are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides are the primary products.
Reduction: Hydrocarbons are formed.
Substitution: Various substituted thiols are produced.
Scientific Research Applications
2-Methylpropane-1,2-dithiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methylpropane-1,2-dithiol involves its thiol groups, which can interact with various molecular targets. These interactions often involve the formation of disulfide bonds or the reduction of disulfides to thiols. The compound’s reactivity with sulfur-containing biomolecules plays a crucial role in its biological and chemical effects .
Comparison with Similar Compounds
1,2-Propanedithiol: Similar structure but lacks the methyl group.
2-Methyl-1-propanethiol: Contains only one thiol group.
2-Methyl-2-propanethiol: Different position of the thiol group
Uniqueness: 2-Methylpropane-1,2-dithiol is unique due to its two thiol groups and the presence of a methyl group, which influences its reactivity and properties. This combination makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
68281-07-2 |
|---|---|
Molecular Formula |
C4H10S2 |
Molecular Weight |
122.3 g/mol |
IUPAC Name |
2-methylpropane-1,2-dithiol |
InChI |
InChI=1S/C4H10S2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 |
InChI Key |
RSJZKUQJWIKWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















